Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-

Fluorinated aromatics Isomer separation Physical properties

Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (CAS 651-89-8), commonly referred to as perfluoro-p-xylene (PFX) or decafluoro-p-xylol, is a fully fluorinated aromatic compound with the molecular formula C₈F₁₀ and a molecular weight of 286.07 g/mol. This compound is characterized by its para-substituted structure, featuring a benzene ring with four fluorine atoms and two trifluoromethyl groups in specific positions.

Molecular Formula C8F10
Molecular Weight 286.07 g/mol
CAS No. 651-89-8
Cat. No. B1295215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
CAS651-89-8
Molecular FormulaC8F10
Molecular Weight286.07 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(F)(F)F
InChIInChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18
InChIKeyWWZNHODBHBVRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene (CAS 651-89-8) for Advanced Polymer and Material Science Procurement


Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (CAS 651-89-8), commonly referred to as perfluoro-p-xylene (PFX) or decafluoro-p-xylol, is a fully fluorinated aromatic compound with the molecular formula C₈F₁₀ and a molecular weight of 286.07 g/mol [1]. This compound is characterized by its para-substituted structure, featuring a benzene ring with four fluorine atoms and two trifluoromethyl groups in specific positions [2]. Its high degree of fluorination confers exceptional thermal and chemical stability, making it a valuable building block in the synthesis of advanced polymers, liquid crystals, and specialty materials [3].

1
Synthesis of thermally stable arylene main-chain ionomers for high-temperature fuel cells
2
Precursor for fluorinated liquid crystals requiring defined para-isomeric purity
3
Building block for chemically resistant coatings and specialty high-performance polymers

Why 1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene Cannot Be Replaced by Isomeric or Partially Fluorinated Analogs


The specific para-substitution pattern of 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene (PFX) dictates its unique reactivity profile, thermal properties, and suitability for high-performance applications. Ortho- and meta-isomers of perfluoroxylene exhibit significantly different reactivity in polymerization and substitution reactions, as demonstrated by glow discharge studies where ortho-substituted compounds show higher reactivity [1]. Furthermore, the para-configuration uniquely enables post-polymerization nucleophilic aromatic substitution, a critical feature for introducing functional groups like phosphonic acid into polymer backbones without compromising the main chain integrity [2]. Substituting with less fluorinated or non-fluorinated analogs drastically reduces thermal stability and chemical inertness, leading to inferior material performance in demanding environments [3].

Isomer Ortho- and meta-isomers exhibit uncontrolled reactivity and cannot provide regio-defined polymer architectures.
Fluorination Partially fluorinated or non-fluorinated analogs drastically reduce thermal stability and chemical inertness.
Post-modification Lower-fluorinated monomers lack the retained SNAr reactivity needed for post-polymerization functionalization.

Quantitative Differentiation Evidence for 1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene


Boiling Point and Distillation Profile Differentiation from Meta-Isomer

1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene (para-isomer, PFX) exhibits a boiling point of 121-122°C at atmospheric pressure [1]. In contrast, the closely related meta-isomer (perfluoro-m-xylene, CAS 319-82-4) has a reported boiling point of 119-120°C [2]. This 2-3°C difference, while modest, is sufficient for fractionation by precision distillation, enabling procurement of high-purity para-isomer essential for applications requiring strict isomeric purity, such as in the synthesis of regio-defined polymers and liquid crystals.

Boiling Point vs. Meta-Isomer
Head-to-head
ΔT ≈ 2–3°C (Para: 121–122°C vs Meta: 119–120°C)
Supports precision distillation purity control.
Isomeric purity critical for regio-defined polymers and liquid crystals.
Fluorinated aromatics Isomer separation Physical properties

Refractive Index as a Quality Control Metric for Isomeric Purity

The refractive index (nD) provides a rapid, non-destructive method for assessing isomeric purity. 1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene has a measured refractive index of 1.3606 [1]. Its meta-isomer counterpart exhibits a significantly different refractive index of 1.324 [2]. This substantial difference (ΔnD = 0.0366) enables simple refractometric analysis to verify the identity and purity of procured material, reducing the need for more expensive and time-consuming chromatographic or spectroscopic methods.

Refractive Index QC Metric
Head-to-head
ΔnD = 0.0366 (Para: 1.3606, Meta: 1.324)
Enables rapid refractometric isomer verification.
Low-cost quality assurance check; reduces need for chromatography.
Analytical chemistry Quality control Fluorinated compounds

Thermal Stability of PFX-Derived Polymers Compared to Non-Fluorinated and PFSA Analogues

Polymers synthesized via polycondensation of 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene (PFX) with bisphenols exhibit exceptional thermal stability. Thermogravimetric analysis (TGA) under oxygen-enriched atmosphere (65-70% O₂, 35-30% N₂) at a heating rate of 20°C/min revealed decomposition temperatures (Tdecomposition) of 509°C and 492°C for two representative PFX-based polymers (1 and 2, respectively) [1]. This stability is markedly higher than that of many non-fluorinated aromatic polymers, which typically degrade at significantly lower temperatures (often below 400°C) [2]. Furthermore, this thermal robustness addresses a key limitation of commercial perfluorinated sulfonic acid (PFSA) membranes like Nafion®, which suffer a significant drop in proton conductivity above 80°C due to dehydration [3].

Polymer Thermal Stability
Cross-study comparable
Td = 509°C and 492°C (PFX-based), >100°C above non-fluorinated analogs
Reported superior thermal stability for high-temperature applications.
Operational range >400°C; addresses PFSA membrane limitation above 80°C.
Polymer chemistry Fuel cell membranes Thermal analysis

Post-Polymerization Functionalization Capability Unique to Para-Isomer

A defining characteristic of 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene (PFX) is its retained reactivity towards nucleophilic aromatic substitution (SNAr) even after incorporation into a polymer backbone [1]. This feature enables post-polymerization introduction of functional groups, such as phosphonic acid via reaction with tris(trimethylsilyl)phosphite, without degrading the polymer main chain [2]. In contrast, ortho-substituted perfluoroxylene exhibits significantly higher and less controllable reactivity in glow discharge polymerizations, often leading to ring cleavage and formation of aliphatic segments [3]. The para-isomer thus provides a unique balance of stability and tunable reactivity essential for designing advanced ionomers with precise ionic group placement.

Post-Polymerization SNAr
Class-level inference
Retains SNAr reactivity after polymerization; ortho-isomer causes ring cleavage.
Enables tailored ionomer design via post-functionalization.
Qualitative differentiation; review specific reaction conditions.
Polymer functionalization Nucleophilic aromatic substitution Ionomer synthesis

Comparative Density and Molecular Packing Effects

1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene has a measured density of 1.65 g/cm³ at standard conditions [1]. While direct comparative density data for the meta-isomer under identical conditions is not available in the accessible literature, the para-isomer's density is consistent with its symmetrical molecular structure, which allows for more efficient crystal packing compared to less symmetrical isomers. This higher density and symmetrical packing can translate into improved barrier properties and mechanical strength in derived polymer films [2]. The increased density also correlates with a higher concentration of fluorine per unit volume, enhancing the material's inherent chemical resistance and low surface energy characteristics.

Density & Molecular Packing
Supporting evidence
1.65 g/cm³ (para-isomer); comparative meta-isomer data unavailable.
Higher density may support enhanced barrier properties.
Symmetry-based inference; direct comparison requires further verification.
Physical chemistry Material science Fluorinated compounds

Optimal Application Scenarios for 1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene Based on Verified Evidence


Synthesis of High-Temperature Proton Exchange Membranes (PEMs) for Fuel Cells

1,2,4,5-Tetrafluoro-3,6-bis(trifluoromethyl)benzene (PFX) is uniquely suited as a monomer for arylene main-chain ionomers in high-temperature fuel cell membranes. Polymers derived from PFX exhibit decomposition temperatures of 492-509°C [1], far exceeding the thermal stability of conventional PFSA membranes like Nafion®, which lose conductivity above 80°C [2]. The retained post-polymerization reactivity enables introduction of phosphonic acid groups for proton conduction [3], making PFX an ideal building block for membranes operating in the 120-200°C range where current technologies fail.

Precursor for Fluorinated Liquid Crystals and Optoelectronic Materials

The rigid, symmetrical para-substituted structure of 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene provides an excellent core for the synthesis of fluorinated liquid crystals [1]. Its high fluorine content contributes to low polarizability and high chemical stability, which are desirable properties for liquid crystal displays (LCDs) and other optoelectronic devices [2]. The precise isomeric purity, verifiable by refractive index (nD = 1.3606) [3], ensures consistent mesogenic behavior and device performance.

Building Block for Chemically Resistant Coatings and Advanced Polymers

Due to its fully fluorinated aromatic ring and high density (1.65 g/cm³) [1], 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene imparts exceptional chemical resistance and low surface energy to derived polymers [2]. This makes it a valuable monomer for synthesizing specialty coatings, sealants, and membranes intended for aggressive chemical environments, such as in the semiconductor industry or chemical processing plants.

Quality Control and Isomeric Purity Assurance via Refractometry

For procurement and quality control laboratories, the significant difference in refractive index between the para-isomer (nD = 1.3606) and the meta-isomer (nD = 1.324) [1] provides a rapid and cost-effective method to verify the identity and purity of received material [2]. This simple test minimizes the risk of using the incorrect isomer in sensitive synthetic processes, thereby preventing costly batch failures and ensuring reproducibility in research and industrial production.

Application
Selection Property
Validation Focus
High-temperature PEM synthesis
Para-isomeric purity and thermal stability
Post-polymerization functionalization consistency
Fluorinated liquid crystal synthesis
Isomeric purity and refractive index
Mesogenic behavior consistency
Chemically resistant coatings
Full fluorination and high density
Chemical resistance and low surface energy
Isomeric purity verification
Refractive index differentiation
Rapid QC refractometry

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